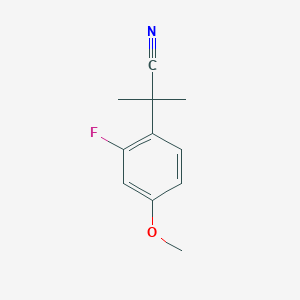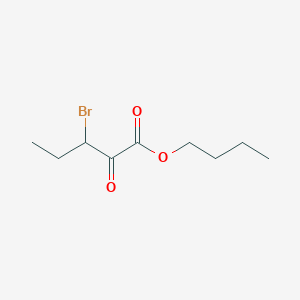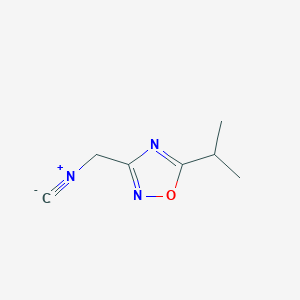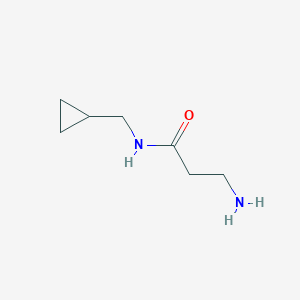
3-Amino-N-(cyclopropylmethyl)propanamide
Übersicht
Beschreibung
3-Amino-N-(cyclopropylmethyl)propanamide is a compound of interest in various fields of chemistry and biology
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(cyclopropylmethyl)propanamide can be achieved through several methods. One common approach involves the reaction of beta-alanine with cyclopropylmethylamine under appropriate conditions. This reaction typically requires a dehydrating agent to facilitate the formation of the amide bond. Another method involves the use of dendrimeric intermediates, which provide a one-pot reaction with friendly conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of electrosynthesis has been explored as a greener route for the preparation of amides, including this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-N-(cyclopropylmethyl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce primary amines. Substitution reactions can lead to various substituted amides .
Wissenschaftliche Forschungsanwendungen
3-Amino-N-(cyclopropylmethyl)propanamide has several scientific research applications In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it serves as a precursor for peptides and other biologically active compoundsAdditionally, it is used in the industry for the production of various chemicals and materials .
Wirkmechanismus
The mechanism of action of 3-Amino-N-(cyclopropylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
3-Amino-N-(cyclopropylmethyl)propanamide can be compared with other similar compounds, such as N-alkyl-beta-amino acids and N-aryl-beta-alanine derivatives. These compounds share structural similarities but differ in their specific substituents and properties. The uniqueness of this compound lies in its cyclopropylmethyl group, which imparts distinct chemical and biological properties .
List of Similar Compounds:- N-alkyl-beta-amino acids
- N-aryl-beta-alanine derivatives
- Beta-lactams
- Peptides containing beta-alanine
Eigenschaften
Molekularformel |
C7H14N2O |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
3-amino-N-(cyclopropylmethyl)propanamide |
InChI |
InChI=1S/C7H14N2O/c8-4-3-7(10)9-5-6-1-2-6/h6H,1-5,8H2,(H,9,10) |
InChI-Schlüssel |
AWRKVHKRYHQBBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CNC(=O)CCN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H-IMIDAZOLE](/img/structure/B8757588.png)
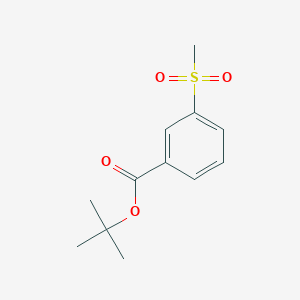

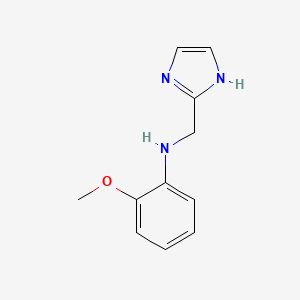
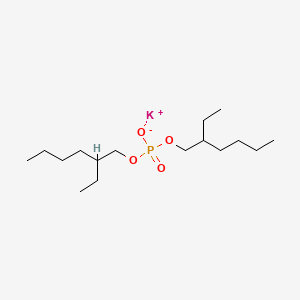
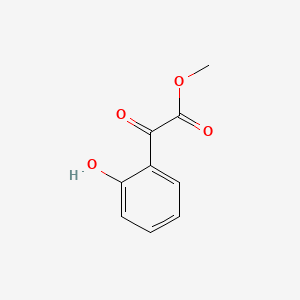
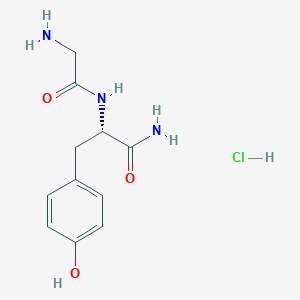
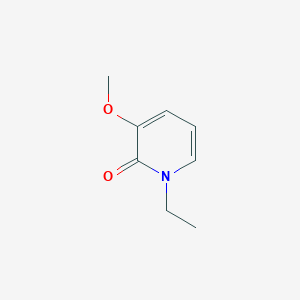
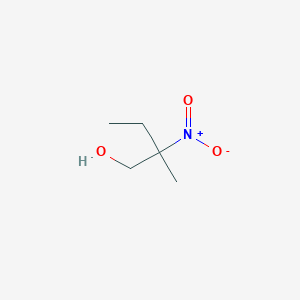
![4-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B8757650.png)
![4,4,5,5-tetramethyl-2-[(E)-5-phenylpent-1-enyl]-1,3,2-dioxaborolane](/img/structure/B8757653.png)
